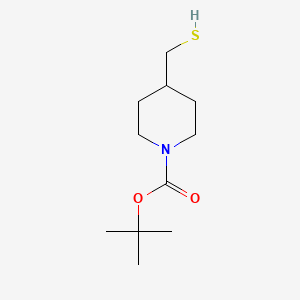

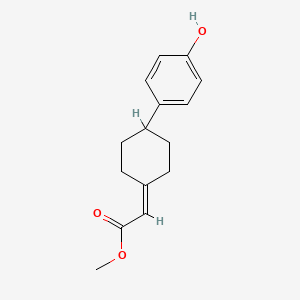

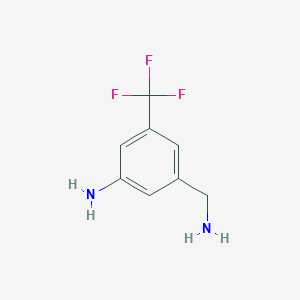

![molecular formula C9H12N2O3 B1373967 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid CAS No. 1178081-92-9](/img/structure/B1373967.png)

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid

Overview

Description

Pyridine derivatives are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups often involves ring cleavage methodology reactions . This method allows the selective introduction of multiple functional groups .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are synthesized via the remodeling of 3-formyl (aza)indoles/benzofurans . This involves a ring cleavage methodology reaction .Physical And Chemical Properties Analysis

The refractive index of similar compounds is around 1.54, and the density is approximately 1.09 g/mL at 25 °C .Scientific Research Applications

Synthesis and Reactivity

- Pyridine-4-carboxylic acids, similar to 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid, have been utilized in the synthesis of various heterocycles like pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, and others. These compounds demonstrate versatility in chemical reactions, including amide coupling and esterification, highlighting their significance in synthetic chemistry and potential applications in creating diverse molecular structures (Volochnyuk et al., 2010).

Fluorescence and Sensitization Properties

- Derivatives of pyridine dicarboxylic acids, structurally related to 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid, have been used to synthesize complexes with lanthanides like Eu(III) and Tb(III). These complexes exhibit significant fluorescence properties, influenced by factors like pH and solvent dipole moments. Some of these derivatives are acknowledged as effective sensitizers and have potential applications in time-resolved fluoroimmunoassays, indicating their relevance in bioanalytical chemistry (Tang et al., 2006).

Pharmaceutical and Catalytic Applications

- Pyridinecarboxylic acid derivatives, structurally similar to 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid, have been synthesized and evaluated for their antimicrobial activity. The study indicates that these compounds, owing to their structural features, may exhibit biological activities, suggesting potential applications in pharmaceuticals (Patel et al., 2011).

- Additionally, hydroxyproline-derived amino acids and amino amides, akin to the chemical structure in discussion, have been employed as organocatalysts for asymmetric reactions in organic compounds. This showcases their importance in catalysis, especially in promoting environmentally friendly reactions, aligning with the principles of green chemistry (Zlotin, 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-[2-hydroxyethyl(methyl)amino]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11(4-5-12)7-2-3-10-8(6-7)9(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSLXMMZJPVPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

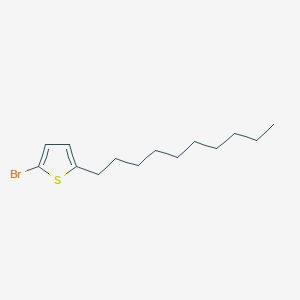

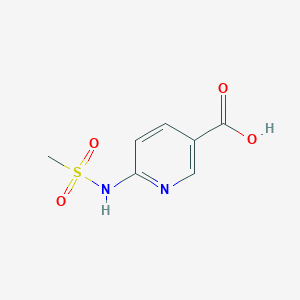

![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)

![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)